

# Technical Monograph: 4'-Allyloxy-2',6'-dihydroxyacetophenone

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## Compound of Interest

Compound Name:	1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone
CAS No.:	35028-03-6
Cat. No.:	B1305589

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## Part 1: Executive Summary & Structural Architecture

4'-Allyloxy-2',6'-dihydroxyacetophenone (CAS: Derivative of 480-66-0) is a mono-alkylated derivative of phloracetophenone (2',4',6'-trihydroxyacetophenone). It serves as a pivotal scaffold in medicinal chemistry, particularly for the introduction of prenyl/allyl groups into the flavonoid A-ring via Claisen rearrangement.

Its chemical behavior is defined by the regiodifferentiation of its three phenolic hydroxyl groups. The hydroxyls at positions 2' and 6' form strong intramolecular hydrogen bonds with the acetyl carbonyl oxygen, significantly reducing their acidity and nucleophilicity. Consequently, the 4'-hydroxyl group remains free and chemically distinct, allowing for highly selective functionalization without the need for protecting groups on the 2'/6' positions.

## Structural Specifications

Property	Detail
IUPAC Name	1-(4-(allyloxy)-2,6-dihydroxyphenyl)ethan-1-one
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub>
Molecular Weight	208.21 g/mol
Core Scaffold	Phloroacetophenone (2',4',6'-Trihydroxyacetophenone)
Key Functional Groups	Aryl ketone, Chelated Phenols (2',6'), Allyl Ether (4')
Physical State	Off-white to pale yellow crystalline solid
Solubility	Soluble in acetone, ethyl acetate, DMF; sparingly soluble in water

## Part 2: Regioselective Synthesis Protocol

The synthesis relies on the electronic and steric differentiation of the phenolic protons. The protocol below utilizes mild basic conditions to exclusively alkylate the 4'-position.

### Mechanism of Regioselectivity

The 2'-OH and 6'-OH groups are "locked" in a six-membered hydrogen-bonded ring with the carbonyl oxygen. This chelation increases the pKa of these protons, making them unreactive towards weak bases like potassium carbonate (

). The 4'-OH, lacking this stabilization, is readily deprotonated to form the phenoxide anion, which acts as the nucleophile.

### Experimental Workflow

#### Reagents:

- Substrate: 2',4',6'-Trihydroxyacetophenone (Phloroacetophenone) [1.0 eq]
- Electrophile: Allyl Bromide [1.1 eq]
- Base: Potassium Carbonate (

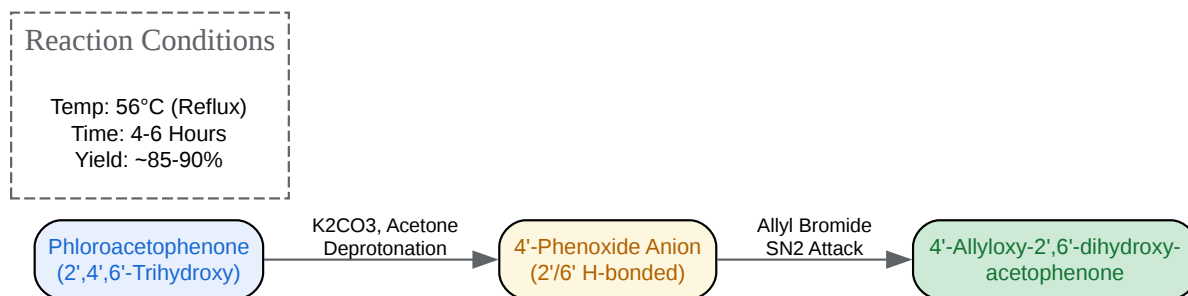
), anhydrous [1.5 eq]

- Solvent: Acetone (HPLC grade, dried over molecular sieves) or DMF (for faster rates)

### Step-by-Step Methodology:

- Activation: Charge a round-bottom flask with 2',4',6'-trihydroxyacetophenone (10 mmol) and anhydrous acetone (50 mL). Add anhydrous (15 mmol).
- Chelation Control: Stir the suspension at room temperature for 30 minutes. Note: The solution will turn yellow/orange, indicating the formation of the 4'-phenoxide anion.
- Alkylation: Add allyl bromide (11 mmol) dropwise via a syringe to the stirring suspension.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to mild reflux (approx. 56°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting material ( ) should disappear, replaced by the mono-allylated product ( ).
- Work-up: Cool the reaction to room temperature. Filter off the inorganic salts ( , unreacted ). Evaporate the filtrate under reduced pressure to obtain a solid residue.
- Purification: Recrystallize the crude solid from methanol or purify via silica gel column chromatography (gradient elution: 0-20% EtOAc in Hexanes).

## Visualization: Synthetic Pathway



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Figure 1: Regioselective alkylation pathway driven by intramolecular hydrogen bonding.

## Part 3: Spectroscopic Characterization

The identity of the compound is validated by the distinct chemical shifts of the allyl group and the preservation of the chelated hydroxyl signal.

### Nuclear Magnetic Resonance (NMR) Profile

Nucleus	Chemical Shift ( , ppm)	Multiplicity	Assignment	Structural Insight
<sup>1</sup> H NMR	14.05	Singlet (2H)	2'-OH, 6'-OH	Diagnostic: Confirms retention of chelated phenols.
6.05	Multiplet (1H)	Allyl -CH=	Characteristic vinyl proton.	
5.95	Singlet (2H)	H-3', H-5'	Equivalent aromatic protons (symmetry).	
5.42	Doublet of Doublets (1H)	Allyl =CH <sub>2</sub> (trans)	Terminal alkene.	
5.31	Doublet of Doublets (1H)	Allyl =CH <sub>2</sub> (cis)	Terminal alkene.	
4.55	Doublet (2H)	-OCH <sub>2</sub> -	Methylene linker to ether oxygen.	
2.68	Singlet (3H)	-COCH <sub>3</sub>	Acetyl methyl group.	
<sup>13</sup> C NMR	203.2	Carbonyl	C=O	Ketone carbon.
166.5	Quaternary	C-2', C-6'	Oxygenated aromatic carbons.	
163.8	Quaternary	C-4'	Ipso-carbon of allyl ether.	
132.5	Methine	Allyl -CH=	Alkene carbon.	
118.2	Methylene	Allyl =CH <sub>2</sub>	Terminal alkene carbon.	

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94.5	Methine	C-3', C-5'	Electron-rich aromatic carbons.
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## Part 4: Applications in Drug Discovery

This molecule is not merely an end-product but a versatile "switch" in synthetic pathways.

### The Claisen Rearrangement (C-Prenylation Strategy)

Heating 4'-allyloxy-2',6'-dihydroxyacetophenone to high temperatures (>180°C) or using Lewis acids (

) induces a [3,3]-sigmatropic rearrangement.

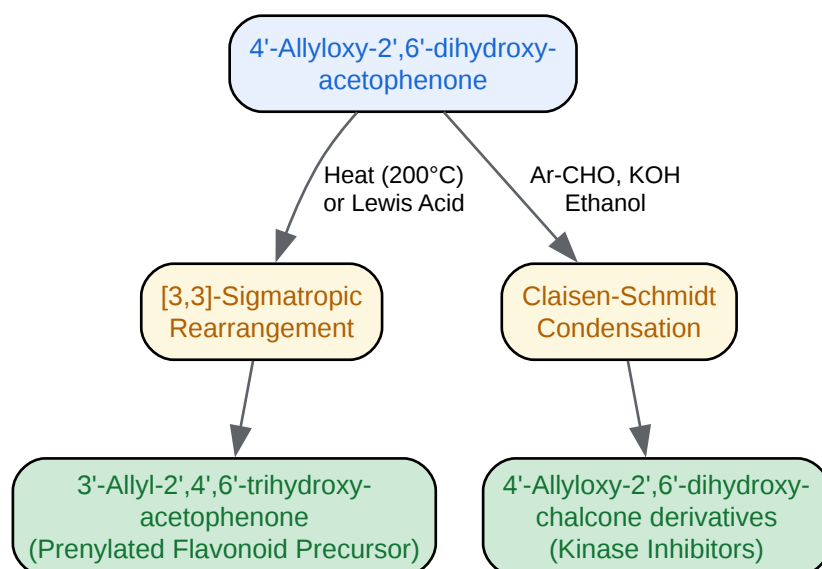
- Outcome: The allyl group migrates from the oxygen at C-4' to the ortho-carbon (C-3').
- Product: 3'-Allyl-2',4',6'-trihydroxyacetophenone.
- Relevance: This mimics the biosynthesis of prenylated flavonoids (e.g., Sophoraflavanone G), which exhibit enhanced lipophilicity and membrane permeability, crucial for anti-MRSA and anti-cancer activity.

### Chalcone Synthesis (Claisen-Schmidt Condensation)

The acetyl group remains active for aldol-type condensations. Reacting this scaffold with substituted benzaldehydes yields 4'-allyloxy-2',6'-dihydroxychalcones.

- Therapeutic Target: The 2',6'-dihydroxy functionality is a pharmacophore for inhibiting diverse enzymes, including tyrosinase and certain kinases.

## Visualization: Downstream Pathways



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Figure 2: Divergent synthetic utility in accessing C-alkylated phenols and chalcones.

## References

- Organic Syntheses, Coll. Vol. 3, p. 280 (1955). Preparation of 2,6-Dihydroxyacetophenone. [1]
- BenchChem Protocols. Synthesis of Chalcones Using 2',4'-Dihydroxyacetophenone: Application Notes.
- M. R. Jayapal et al. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation. Journal of Chemical and Pharmaceutical Research.
- MDPI. Synthesis and Docking Studies of 2,4,6-Trihydroxy-3-Geranylacetophenone Analogs as Potential Lipoxygenase Inhibitor.
- PubChem Compound Summary. 2',6'-Dihydroxyacetophenone (CAS 699-83-2).

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## Sources

- [1. Organic Syntheses Procedure \[orgsyn.org\]](#)
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